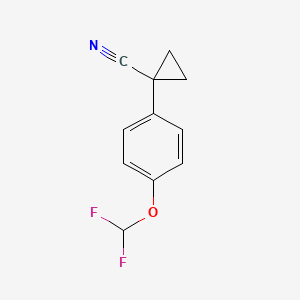
1-(4-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is a chemical compound characterized by a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group and a carbonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile typically involves the cyclopropanation of an appropriate phenyl derivative. One common method includes the reaction of 4-(difluoromethoxy)benzyl chloride with a suitable cyclopropane precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium methoxide, potassium cyanide, various solvents like ethanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring provides structural rigidity and stability .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Difluoromethoxy)phenyl]ethanamine: Similar structure but with an ethanamine group instead of a cyclopropane ring.
1-[4-(Difluoromethoxy)phenyl]cyclopropanamine hydrochloride: Similar structure but with a cyclopropanamine group and hydrochloride salt
Uniqueness: 1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is unique due to the presence of both a cyclopropane ring and a carbonitrile group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H9F2NO |
|---|---|
Molekulargewicht |
209.19 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9F2NO/c12-10(13)15-9-3-1-8(2-4-9)11(7-14)5-6-11/h1-4,10H,5-6H2 |
InChI-Schlüssel |
LGCWEUNVNKMALH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=CC=C(C=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


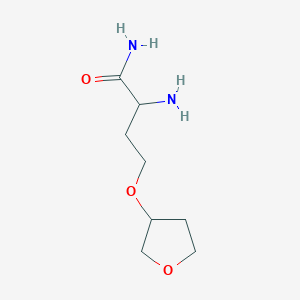
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)

aminehydrochloride](/img/structure/B13522865.png)



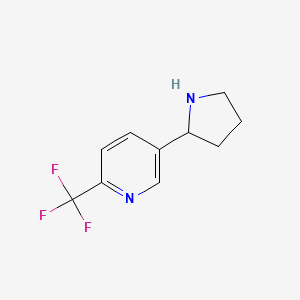
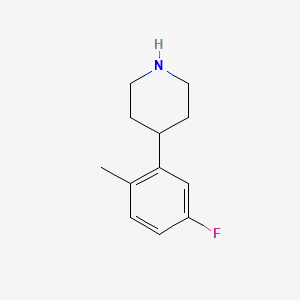
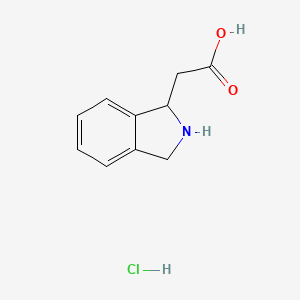
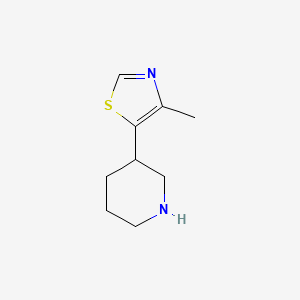
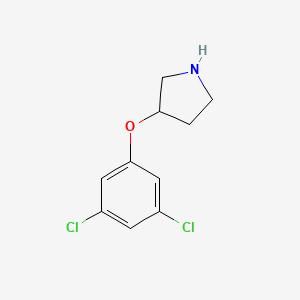
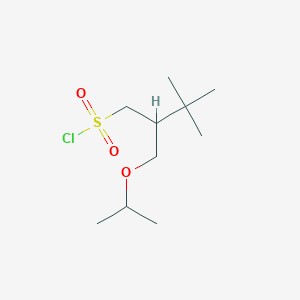
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
